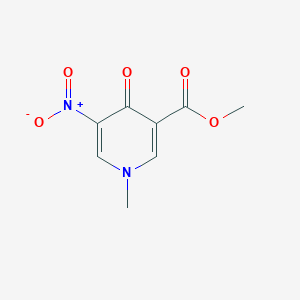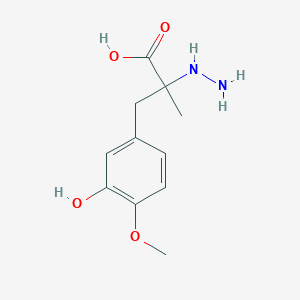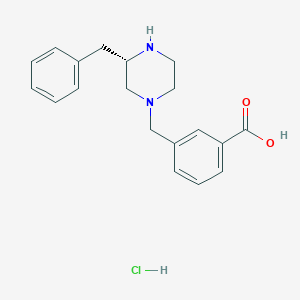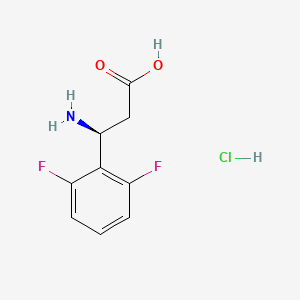
(5-Iodothiophen-3-yl)dimethylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Iodothiophen-3-yl)dimethylphosphine oxide is a chemical compound that features a thiophene ring substituted with an iodine atom at the 5-position and a dimethylphosphine oxide group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodothiophen-3-yl)dimethylphosphine oxide typically involves the iodination of a thiophene derivative followed by the introduction of the dimethylphosphine oxide group. One common method includes the use of iodine and a suitable oxidizing agent to achieve the iodination of thiophene. The subsequent step involves the reaction of the iodinated thiophene with dimethylphosphine oxide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and phosphine oxide introduction processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(5-Iodothiophen-3-yl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
(5-Iodothiophen-3-yl)dimethylphosphine oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be employed in the study of biological systems, particularly in the development of probes and sensors.
Mecanismo De Acción
The mechanism by which (5-Iodothiophen-3-yl)dimethylphosphine oxide exerts its effects involves interactions with molecular targets and pathways specific to its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The phosphine oxide group can participate in coordination chemistry, forming complexes with metal ions that influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: Compounds like 2-iodothiophene and 3-iodothiophene share structural similarities but differ in the position of the iodine atom.
Phosphine oxides: Dimethylphosphine oxide and other substituted phosphine oxides are related compounds with varying substituents on the phosphine oxide group.
Uniqueness
(5-Iodothiophen-3-yl)dimethylphosphine oxide is unique due to the combination of the iodothiophene and dimethylphosphine oxide moieties. This dual functionality imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H8IOPS |
|---|---|
Peso molecular |
286.07 g/mol |
Nombre IUPAC |
4-dimethylphosphoryl-2-iodothiophene |
InChI |
InChI=1S/C6H8IOPS/c1-9(2,8)5-3-6(7)10-4-5/h3-4H,1-2H3 |
Clave InChI |
JHORQXSRRUGBGJ-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=CSC(=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















